![molecular formula C15H8ClN3OS B1487473 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1209767-73-6](/img/structure/B1487473.png)
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Vue d'ensemble
Description
The compound “6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyridine ring (a six-membered ring with one nitrogen atom). These groups are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to exhibit the typical aromaticity of the thiazole and pyridine rings, and the electronegativity of the chlorine atom could introduce interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, thiazole, and pyridine groups could impact its solubility properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- Abdel-Monem et al. (2010) discussed the synthesis of polyheterocyclic systems containing a 1,2,4-triazine moiety, which demonstrated antimicrobial activity. This study used a key intermediate similar in structure to the requested compound for the synthesis of new nitrogen heterocycles, highlighting its potential in developing antimicrobial agents Abdel-Monem, 2010.
Structural and Optical Characteristics
- Zedan, El-Taweel, and El-Menyawy (2020) reported on the synthesis of two pyridine derivatives closely related to the requested compound, detailing their structural, thermal, optical, and diode characteristics. The study provides insight into the materials' potential for electronic and photosensitive applications Zedan, El-Taweel, & El-Menyawy, 2020.
Application in Antibiotic Synthesis
- Okumura et al. (1998) explored the synthesis of a macrocyclic antibiotic, GE 2270 A, by converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a complex ring system. This research highlights the compound's utility in synthesizing antibiotics with a central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton Okumura et al., 1998.
Antifungal Activity
- Ibrahim et al. (2008) synthesized novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, starting from a compound structurally similar to the requested chemical. These compounds were screened for antifungal activity, indicating their potential in developing new antifungal agents Ibrahim et al., 2008.
Anticancer and Antimicrobial Agents
- Katariya, Vennapu, and Shah (2021) conducted a study on novel compounds with a core structure similar to the requested chemical, incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines and demonstrated significant antibacterial and antifungal activities. Molecular docking studies were also performed to assess their potential utility in overcoming microbial resistance Katariya, Vennapu, & Shah, 2021.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS/c16-11-4-1-9(2-5-11)15-18-8-13(21-15)12-6-3-10(7-17)14(20)19-12/h1-6,8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXNFPLFHBPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(C(=O)N3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



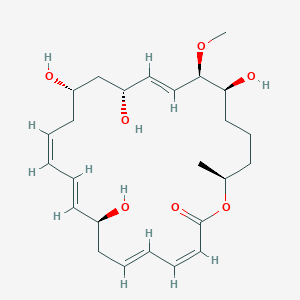
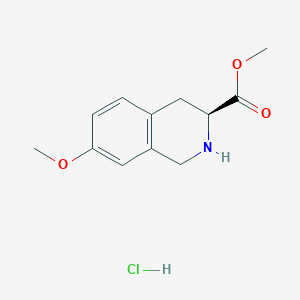
![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
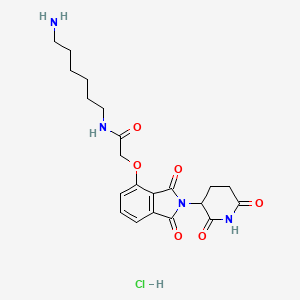
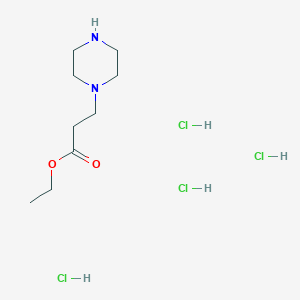
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
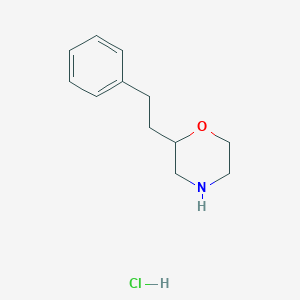

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
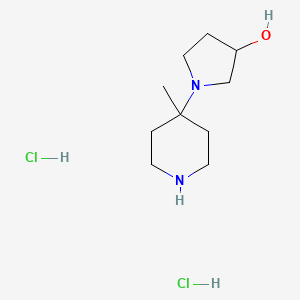
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
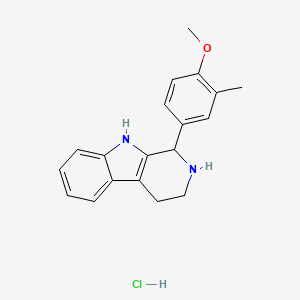
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)